(3-Bromo-4-(trifluoromethyl)phenyl)methanol (3-Bromo-4-(trifluoromethyl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 372120-54-2
VCID: VC2365324
InChI: InChI=1S/C8H6BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2
SMILES: C1=CC(=C(C=C1CO)Br)C(F)(F)F
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol

(3-Bromo-4-(trifluoromethyl)phenyl)methanol

CAS No.: 372120-54-2

Cat. No.: VC2365324

Molecular Formula: C8H6BrF3O

Molecular Weight: 255.03 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-4-(trifluoromethyl)phenyl)methanol - 372120-54-2

Specification

CAS No. 372120-54-2
Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
IUPAC Name [3-bromo-4-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H6BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2
Standard InChI Key JYYKPISNWWYHOY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CO)Br)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1CO)Br)C(F)(F)F

Introduction

Chemical Identity and Structure

(3-Bromo-4-(trifluoromethyl)phenyl)methanol is an aryl alcohol classified as a halogenated organic compound due to the presence of bromine. Its structure features a phenyl ring with three key substituents: a bromine atom at position 3, a trifluoromethyl group at position 4, and a hydroxymethyl group . The molecular formula is C8H6BrF3O with a molecular weight of 255.03 g/mol .

The compound is officially registered with CAS number 372120-54-2 and is identified in PubChem with CID 11391180 . It is known by several synonyms including 3-Bromo-4-(trifluoromethyl)benzyl alcohol and Benzenemethanol, 3-bromo-4-(trifluoromethyl) .

Structural Representation and Physical Properties

The structural characteristics of (3-Bromo-4-(trifluoromethyl)phenyl)methanol determine its chemical behavior and reactivity. The configuration of substituents creates a unique electronic distribution within the molecule, influenced primarily by the electron-withdrawing nature of both the bromine atom and the trifluoromethyl group.

Table 1: Key Physical and Chemical Properties of (3-Bromo-4-(trifluoromethyl)phenyl)methanol

PropertyValueSource
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
CAS Number372120-54-2
PubChem CID11391180
XLogP3-AA2.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Exact Mass253.95541 Da
InChIInChI=1S/C8H6BrF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2
SMILESC1=CC(=C(C=C1CO)Br)C(F)(F)F

The XLogP3 value of 2.6 indicates moderate lipophilicity , an important characteristic for compounds intended for pharmaceutical applications as it influences membrane permeability and distribution in biological systems.

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanol primarily involves electrophilic aromatic substitution methods. These synthetic pathways require careful temperature control and may utilize catalysts to ensure selective bromination at the desired position on the aromatic ring.

In industrial contexts, the synthesis can be scaled up using continuous flow reactors to optimize both yield and purity of the final product. The general synthetic approach typically begins with a 4-(trifluoromethyl)benzyl alcohol derivative that undergoes bromination under controlled conditions.

Documented Synthetic Applications

One documented application of this compound in synthesis is found in patent literature, where it was used in the development of YAP/TAZ-TEAD oncoprotein inhibitors . The specific reaction involved:

"[3-bromo-4-(trifluoromethyl)phenyl]methanol (3 g, 11.763 mmol), trimethylsilylacetylene (4.62 g, 47.037 mmol), a stir bar and TEA (30 mL) were added to an appropriate reaction vessel..."

This reaction likely represents a Sonogashira coupling, demonstrating the utility of the bromine substituent as a reactive site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling.

Chemical Reactivity and Behavior

The chemical behavior of (3-Bromo-4-(trifluoromethyl)phenyl)methanol is largely determined by its three functional groups, each offering distinct reactive possibilities:

Functional Group Reactivity

The hydroxyl group can undergo various transformations including:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Esterification or etherification reactions

  • Substitution reactions to introduce other functional groups

The bromine atom provides an excellent site for metal-catalyzed coupling reactions, including:

  • Suzuki-Miyaura coupling with boronic acids

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Stille coupling with organostannanes

The trifluoromethyl group, while less reactive, contributes significantly to the electronic properties of the molecule and enhances stability against metabolic degradation.

Mechanistic Considerations

The mechanism of action for (3-Bromo-4-(trifluoromethyl)phenyl)methanol in biological contexts involves its interaction with target proteins or enzymes. The trifluoromethyl group enhances lipophilicity, allowing better penetration into cellular membranes and interaction with hydrophobic regions of target molecules.

The bromine atom can participate in halogen bonding, which may enhance binding affinity and specificity towards biological targets. This property is particularly valuable in pharmaceutical applications where specific interactions with receptor proteins are desired.

Applications

Pharmaceutical Applications

(3-Bromo-4-(trifluoromethyl)phenyl)methanol has significant value in pharmaceutical research and development. Its utility in medicinal chemistry stems from several factors:

  • The trifluoromethyl group improves metabolic stability and enhances lipophilicity

  • The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions

  • The hydroxyl group provides a connection point for conjugation with other molecular fragments

Patent literature indicates its use in developing inhibitors targeting YAP/TAZ-TEAD oncoproteins . These proteins are implicated in various cancers, including:

  • Esophageal cancer

  • Glioblastoma

  • Kidney cancer

  • Liver cancer

  • Lung cancer

  • Ocular cancer

  • Head and neck cancer

Agricultural Applications

Beyond pharmaceutical uses, (3-Bromo-4-(trifluoromethyl)phenyl)methanol may be utilized in developing agrochemicals. Fluorinated compounds often exhibit enhanced stability and biological activity in agricultural applications, making them valuable building blocks for pesticides, herbicides, or fungicides.

Future Research Directions

Based on current applications and properties, several promising research directions for (3-Bromo-4-(trifluoromethyl)phenyl)methanol include:

  • Development of more efficient and selective synthesis methods

  • Exploration of novel coupling reactions leveraging the bromine functionality

  • Investigation of structure-activity relationships in pharmaceutical applications

  • Further studies on its potential in agrochemical development

  • Examination of its utility in materials science applications

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